Benzene-1,3-diylbis(pyrrolidin-1-ylmethanone)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-PYRROLIDINYL[3-(1-PYRROLIDINYLCARBONYL)PHENYL]METHANONE is a complex organic compound featuring a pyrrolidine ring attached to a phenyl group, which is further bonded to another pyrrolidine ring via a carbonyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
The synthesis of 1-PYRROLIDINYL[3-(1-PYRROLIDINYLCARBONYL)PHENYL]METHANONE typically involves the construction of the pyrrolidine ring from various cyclic or acyclic precursors. One common method includes the functionalization of preformed pyrrolidine rings, such as proline derivatives . Industrial production methods often employ catalytic processes to enhance yield and purity, utilizing conditions such as elevated temperatures and pressures to facilitate the reaction.
Chemical Reactions Analysis
1-PYRROLIDINYL[3-(1-PYRROLIDINYLCARBONYL)PHENYL]METHANONE undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride are used to reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, often using reagents like alkyl halides under basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various functionalized derivatives of the original compound.
Scientific Research Applications
1-PYRROLIDINYL[3-(1-PYRROLIDINYLCARBONYL)PHENYL]METHANONE has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms and kinetics.
Biology: The compound is investigated for its potential as a bioactive molecule, particularly in the modulation of enzyme activity and receptor binding.
Medicine: It is explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism by which 1-PYRROLIDINYL[3-(1-PYRROLIDINYLCARBONYL)PHENYL]METHANONE exerts its effects involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring’s stereochemistry plays a crucial role in its binding affinity and selectivity. The compound can modulate signaling pathways by inhibiting or activating key enzymes, leading to various biological effects .
Comparison with Similar Compounds
1-PYRROLIDINYL[3-(1-PYRROLIDINYLCARBONYL)PHENYL]METHANONE is unique due to its dual pyrrolidine rings and the specific arrangement of functional groups. Similar compounds include:
Pyrrolidine-2-one: Known for its use in pharmaceuticals and as a solvent.
Pyrrolidine-2,5-diones: These compounds are studied for their biological activities and potential therapeutic applications.
Prolinol: Used in asymmetric synthesis and as a chiral auxiliary.
The uniqueness of 1-PYRROLIDINYL[3-(1-PYRROLIDINYLCARBONYL)PHENYL]METHANONE lies in its specific structural features, which confer distinct biological and chemical properties.
Properties
Molecular Formula |
C16H20N2O2 |
---|---|
Molecular Weight |
272.34 g/mol |
IUPAC Name |
[3-(pyrrolidine-1-carbonyl)phenyl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C16H20N2O2/c19-15(17-8-1-2-9-17)13-6-5-7-14(12-13)16(20)18-10-3-4-11-18/h5-7,12H,1-4,8-11H2 |
InChI Key |
UQLUYLUUTPKJAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=CC=C2)C(=O)N3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.